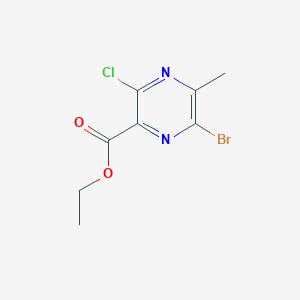

Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate

CAS No.: 2091009-80-0

Cat. No.: VC11672411

Molecular Formula: C8H8BrClN2O2

Molecular Weight: 279.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091009-80-0 |

|---|---|

| Molecular Formula | C8H8BrClN2O2 |

| Molecular Weight | 279.52 g/mol |

| IUPAC Name | ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate |

| Standard InChI | InChI=1S/C8H8BrClN2O2/c1-3-14-8(13)5-7(10)11-4(2)6(9)12-5/h3H2,1-2H3 |

| Standard InChI Key | GHRIDABVKDEQNS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC(=C(N=C1Cl)C)Br |

| Canonical SMILES | CCOC(=O)C1=NC(=C(N=C1Cl)C)Br |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate, reflects its substitution pattern:

-

Position 2: Ethyl ester group ()

-

Position 3: Chlorine atom

-

Position 5: Methyl group

-

Position 6: Bromine atom

The SMILES string and InChI key provide unambiguous representations of its structure .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 279.52 g/mol | |

| XLogP3-AA | ~2.8 (estimated) | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 3 | |

| Melting Point | Not reported |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential halogenation and esterification steps. A representative route includes:

-

Bromination: Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate reacts with -bromosuccinimide (NBS) in DMF under inert conditions to introduce bromine at position 6 .

-

Chlorination: Subsequent treatment with chlorinating agents (e.g., ) replaces the hydroxyl group with chlorine at position 3.

Table 2: Reaction Conditions for Bromination Step

| Parameter | Value |

|---|---|

| Reactant | Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate |

| Reagent | NBS (1.05 equiv) |

| Solvent | DMF |

| Temperature | 0°C → room temperature |

| Reaction Time | 1 hour |

| Yield | 88% |

Biological and Chemical Applications

Materials Science

As a building block for:

-

Metal-Organic Frameworks (MOFs): Pyrazine derivatives coordinate with transition metals to form porous structures.

-

Ligands in Catalysis: Modifies catalytic activity in cross-coupling reactions.

Research Findings and Spectral Data

Nuclear Magnetic Resonance (NMR)

-

4.30 (q, Hz, 2H, )

-

2.45 (s, 3H, )

-

1.29 (t, Hz, 3H, )

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume